molecular formula C19H26N6O B6438302 4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2548987-78-4

4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6438302
CAS No.: 2548987-78-4
M. Wt: 354.4 g/mol
InChI Key: RHLBOXKGEQEOGU-UHFFFAOYSA-N
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Description

4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group and a piperazine ring attached to a pyridine moiety

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins involved in cell division and proliferation.

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell division and proliferation. This leads to the arrest of the cell cycle and induces apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the suppression of cell division and proliferation, leading to cell death . This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidine core, followed by the introduction of the morpholine and piperazine groups. Key intermediates and reaction conditions often involve:

    Formation of the Pyrimidine Core: This step may involve the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Pyridine Moiety: The pyridine ring can be attached via cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and solvent choice, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine, pyridine, or piperazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.

    Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy.

Uniqueness

4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research and therapeutic applications.

Properties

IUPAC Name

4-[4-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-16-13-18(22-19(21-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLBOXKGEQEOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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